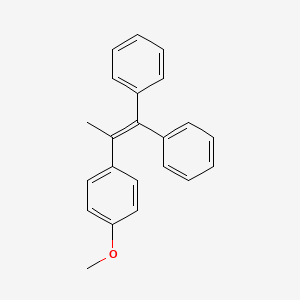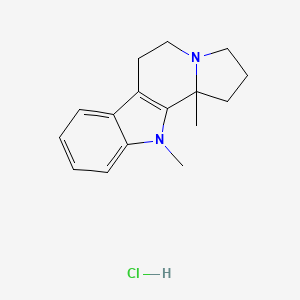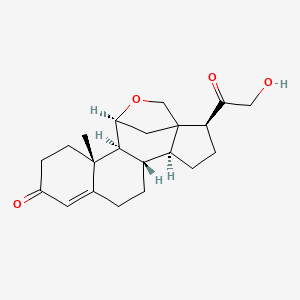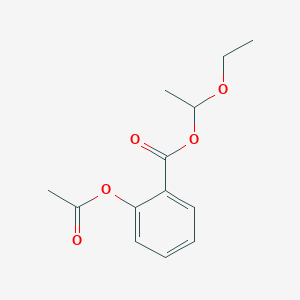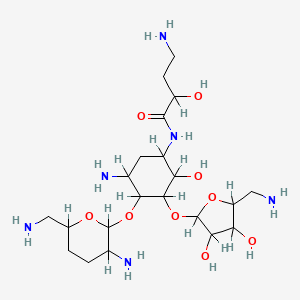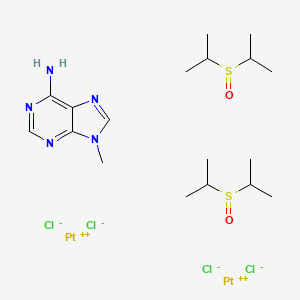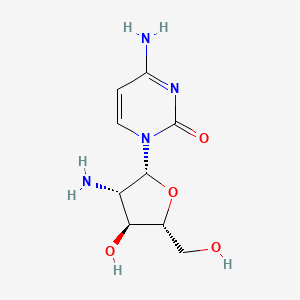![molecular formula C15H21NO2 B1205682 trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline CAS No. 87657-28-1](/img/structure/B1205682.png)
trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline is a heterocyclic organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol It is a derivative of benzoquinoline and is characterized by the presence of hydroxyl groups at positions 7 and 9, and an ethyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-aminothiophenol with 1,3-ynone, followed by a desulfurative cyclization step mediated by iodine . The reaction conditions often include mild temperatures and the use of catalysts such as zirconocene amino acid complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its commercial viability.
Analyse Chemischer Reaktionen
Types of Reactions: Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoquinoline derivatives.
Substitution: Various substituted benzoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The hydroxyl groups and the nitrogen atom play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- Trans-N-Propyl-7,9-dihydroxyoctahydrobenzo(f)quinoline
- Trans-N-Methyl-7,9-dihydroxyoctahydrobenzo(f)quinoline
- Trans-N-Butyl-7,9-dihydroxyoctahydrobenzo(f)quinoline
Comparison: Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
87657-28-1 |
|---|---|
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
(4aS,10bS)-4-ethyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,9-diol |
InChI |
InChI=1S/C15H21NO2/c1-2-16-7-3-4-11-13-8-10(17)9-15(18)12(13)5-6-14(11)16/h8-9,11,14,17-18H,2-7H2,1H3/t11-,14-/m0/s1 |
InChI-Schlüssel |
SPRTWGPZKJDLPD-FZMZJTMJSA-N |
SMILES |
CCN1CCCC2C1CCC3=C2C=C(C=C3O)O |
Isomerische SMILES |
CCN1CCC[C@@H]2[C@@H]1CCC3=C2C=C(C=C3O)O |
Kanonische SMILES |
CCN1CCCC2C1CCC3=C2C=C(C=C3O)O |
Key on ui other cas no. |
87657-28-1 |
Synonyme |
Ha 118 Ha-118 N-ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline trans-N-ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


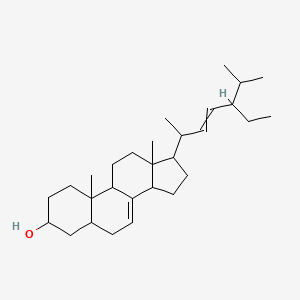
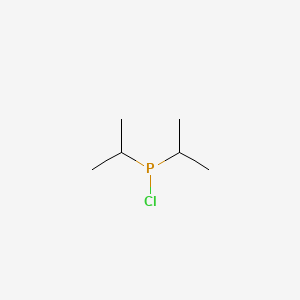
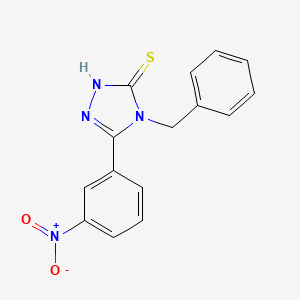
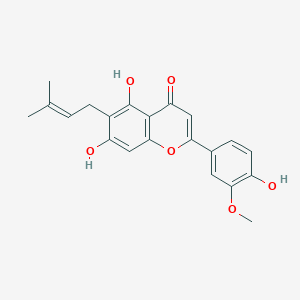
![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
